molecular formula C17H18N2O3S B11012772 ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11012772
M. Wt: 330.4 g/mol
InChI Key: CDZIREYQNQGTKS-FMIVXFBMSA-N
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Description

ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with various aromatic aldehydes, followed by subsequent reactions to form the final compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the thiazole ring and its subsequent functionalization.

Industrial Production Methods: Industrial production of thiazole derivatives, including ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

  • ETHYL 2-AMINO-ALPHA-(METHOXYIMINO)-4-THIAZOLEACETATE
  • ETHYL (Z)-2-(2-AMINOTHIAZOL-4-YL)-2-METHOXYIMINOACETATE

Comparison: ETHYL 2-(2-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific functional groups and the presence of the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-[2-[[(E)-2-methyl-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H18N2O3S/c1-3-22-15(20)10-14-11-23-17(18-14)19-16(21)12(2)9-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,18,19,21)/b12-9+

InChI Key

CDZIREYQNQGTKS-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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